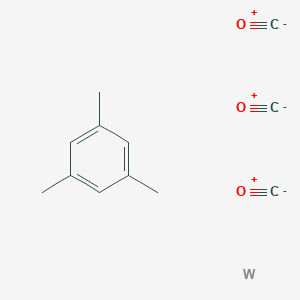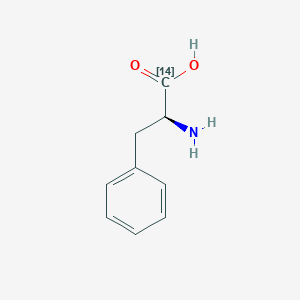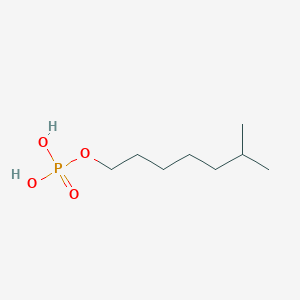
Platinum(II) bromide
Vue d'ensemble
Description
Platinum(II) bromide is a chemical compound with the formula PtBr2 . This dark green powder is a common precursor to other platinum-bromide compounds . It is a compound that dissolves only in coordinating solvents or in the presence of donor ligands .
Synthesis Analysis
Transition metal carbene complexes of platinum can be prepared by heating platinum bromide with the imidazolium salt NHC precursors and sodium acetate in dimethyl sulfoxide .Molecular Structure Analysis
The molecular formula of Platinum(II) bromide is Br2Pt . It has an average mass of 354.892 Da and a monoisotopic mass of 352.801453 Da .Chemical Reactions Analysis
The electrode reactions of platinum bromide complexes were investigated in an amide-type room-temperature ionic liquid . The chloroplatinic acid or platinum(II) bromide-catalyzed reaction of arachno-6,8-C2B7H13 with ethylene results in hydroboration to yield the single product 7-(C2H5)-arachno-6,8-C2B7H12 .Physical And Chemical Properties Analysis
Platinum(II) bromide is a dark green powder with a density of 6.65 g/cm3 . It is insoluble in water and decomposes at a melting point of 250 °C .Applications De Recherche Scientifique
Catalyst in Chemical Reactions
Platinum(II) bromide is used as a catalyst in various chemical reactions . The platinum core of the compound plays a crucial role in accelerating the rate of chemical reactions . This application is particularly important in industrial processes where speed and efficiency are paramount .
Solvent Extraction
Recent research trends have focused on sustainable methods to recover platinum from spent catalysts in the liquid phase . Platinum(II) bromide plays a significant role in these solvent extraction (SX) processes .
Bioimaging Applications
A new platinum(II) complex has been developed for bioimaging applications . This complex serves as a DNA staining agent, providing an alternative to highly mutagenic ethidium bromide in gel electrophoresis as well as in dead cells at a non-toxic concentration .
Water Treatment
Most metal bromide compounds, including Platinum(II) bromide, are water-soluble . This property makes them useful in water treatment processes .
Chemical Analysis
Due to its water solubility, Platinum(II) bromide can be used in chemical analysis . For example, bromide in an aqueous solution can be detected by adding carbon disulfide (CS2) and chlorine .
Pharmaceutical Intermediates
Platinum(II) bromide is used as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various pharmaceutical products .
Mécanisme D'action
Target of Action
Platinum(II) bromide is a chemical compound of platinum and bromine . It is a common precursor to other platinum-bromide compounds . Platinum-based compounds, such as cisplatin, are known to target various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .
Mode of Action
Platinum(II) bromide, like other platinum compounds, is believed to interact with its targets through coordination chemistry. It dissolves only in coordinating solvents or in the presence of donor ligands
Biochemical Pathways
Amino acid-linked platinum(ii) compounds have been studied for their reactivity preferences for dna and rna purine nucleosides . This suggests that Platinum(II) bromide may interact with nucleic acids and potentially disrupt DNA replication and RNA transcription processes, leading to cell death.
Pharmacokinetics
Platinum-based anticancer drugs like cisplatin have been studied extensively . These studies could provide insights into the potential pharmacokinetic behavior of Platinum(II) bromide.
Action Environment
The action, efficacy, and stability of Platinum(II) bromide can be influenced by various environmental factors. For instance, its solubility in coordinating solvents or in the presence of donor ligands suggests that the chemical environment can significantly impact its action . Furthermore, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect its stability and reactivity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dibromoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJUMGAEQQVFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pt]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065476 | |
| Record name | Platinum bromide (PtBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(II) bromide | |
CAS RN |
13455-12-4 | |
| Record name | Platinum bromide (PtBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum bromide (PtBr2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum bromide (PtBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINUM DIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VK2P9DEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)











